molecular formula C8H8ClN3O B13686167 1-(6-Chloro-2-pyrazinyl)-2-pyrrolidinone

1-(6-Chloro-2-pyrazinyl)-2-pyrrolidinone

Cat. No.: B13686167
M. Wt: 197.62 g/mol
InChI Key: BXOXTDVSKSIKLA-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-pyrazinyl)-2-pyrrolidinone is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a chlorine atom and a pyrrolidinone moiety

Preparation Methods

The synthesis of 1-(6-Chloro-2-pyrazinyl)-2-pyrrolidinone typically involves the reaction of 6-chloropyrazine with pyrrolidinone under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(6-Chloro-2-pyrazinyl)-2-pyrrolidinone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-Chloro-2-pyrazinyl)-2-pyrrolidinone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-pyrazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(6-Chloro-2-pyrazinyl)-2-pyrrolidinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

1-(6-chloropyrazin-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C8H8ClN3O/c9-6-4-10-5-7(11-6)12-3-1-2-8(12)13/h4-5H,1-3H2

InChI Key

BXOXTDVSKSIKLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=N2)Cl

Origin of Product

United States

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